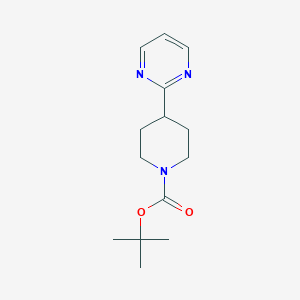

tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate

Description

tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate is a Boc-protected piperidine derivative featuring a pyrimidin-2-yl substituent at the 4-position. This compound is a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors, antiviral agents, and other bioactive molecules. The tert-butyloxycarbonyl (Boc) group enhances solubility and stability during synthetic processes, while the pyrimidine ring contributes to hydrogen bonding and π-π interactions in target binding .

Key structural attributes include:

- Molecular framework: Piperidine ring with a pyrimidine substituent.

- Functional groups: Boc-protected amine (carbamate) and pyrimidine (aromatic heterocycle).

- Synthetic utility: Frequently employed in nucleophilic substitution or coupling reactions to introduce piperidine-pyrimidine motifs into larger molecules .

Properties

IUPAC Name |

tert-butyl 4-pyrimidin-2-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-9-5-11(6-10-17)12-15-7-4-8-16-12/h4,7-8,11H,5-6,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNSIRJTXRMJAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592839 | |

| Record name | tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182416-05-3 | |

| Record name | tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate typically involves the reaction of 4-(pyrimidin-2-yl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyrimidinyl group to a dihydropyrimidinyl group.

Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydride (NaH).

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of dihydropyrimidinyl derivatives.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It is also employed in the development of new bioactive molecules with potential therapeutic applications.

Medicine: tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate is investigated for its potential use in drug discovery and development. It is a key intermediate in the synthesis of pharmaceutical compounds with various biological activities.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. It is also utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinyl group can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. The piperidine ring provides conformational flexibility, allowing the compound to adopt the optimal orientation for binding.

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperidine-Based Boc-Protected Compounds

Key Differentiators

Biological Activity

Overview

tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate is a chemical compound classified as a piperidinecarboxylate. It features a piperidine ring substituted with a pyrimidinyl group and a tert-butyl ester group, making it a significant intermediate in the synthesis of various biologically active molecules and pharmaceuticals. This compound has garnered attention for its potential therapeutic applications, particularly in drug discovery.

- Molecular Formula : C_{13}H_{18}N_{2}O_{2}

- Molecular Weight : 250.30 g/mol

- CAS Number : 182416-05-3

Synthesis Methods

The synthesis of tert-butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate typically involves the reaction of 4-(pyrimidin-2-yl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The process is usually conducted in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography.

The biological activity of tert-butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The pyrimidinyl group can form hydrogen bonds and other interactions with active sites, modulating their activity. The piperidine ring offers conformational flexibility, allowing optimal binding orientation.

Therapeutic Applications

Recent studies have highlighted the compound's potential in several therapeutic areas:

-

Cancer Research :

- Compounds similar to tert-butyl 4-(pyrimidin-2-yl)piperidine derivatives have shown promising results as inhibitors of protein kinase B (Akt), which plays a crucial role in cancer cell survival and proliferation. For instance, modifications to piperidine derivatives led to potent inhibitors that demonstrated significant anti-tumor activity in vivo .

- A related study indicated that pyrimidine-based compounds exhibited strong inhibitory effects on human tumor xenografts, suggesting that structural modifications could enhance selectivity and efficacy against cancer cells .

- Antimicrobial Activity :

-

Drug Discovery :

- The compound serves as a valuable building block in the synthesis of new bioactive molecules, aiding in the development of pharmaceuticals targeting specific biological pathways.

Case Studies

Several case studies illustrate the biological efficacy of compounds related to tert-butyl 4-(pyrimidin-2-yl)piperidine:

Comparative Analysis

A comparison between tert-butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate and similar compounds reveals distinct advantages:

| Compound | Unique Features | Biological Activity |

|---|---|---|

| tert-butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate | Presence of pyrimidinyl group enhances electronic properties | Potential inhibitor of PKB; used in drug discovery |

| tert-butyl 4-(pyridin-2-yl)piperidine-1-carboxylate | Lacks pyrimidinyl substitution | Less effective against specific cancer targets |

| tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | Hydroxyethyl substitution may alter solubility | Limited data on biological activity |

Q & A

Q. What is the recommended synthetic route for tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate in academic laboratories?

The synthesis typically involves a multi-step approach:

Piperidine Core Preparation : Start with tert-butyl piperidine-1-carboxylate derivatives.

Pyrimidine Coupling : Use cross-coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura coupling) to introduce the pyrimidin-2-yl moiety. For example, highlights similar methods using cyclopropylamine and thiocyanate for triazole formation, adaptable for pyrimidine coupling .

Protection/Deprotection : Maintain the tert-butyl carbamate group during synthesis to avoid side reactions.

Q. Key Considerations :

Q. What analytical techniques are critical for characterizing this compound?

Essential techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₄H₂₀N₃O₂).

- X-ray Crystallography : Resolve steric effects of the tert-butyl group (e.g., using SHELX software for refinement ).

- HPLC : Assess purity (>98% for pharmacological studies).

Q. What safety protocols are required for handling this compound?

- PPE : Full chemical-resistant lab coat, nitrile gloves, and P95 respirator for aerosol prevention .

- Ventilation : Use fume hoods during synthesis.

- Storage : Inert atmosphere (N₂), -20°C for long-term stability .

- Toxicity : Limited acute toxicity data; treat as a Category 4 hazard (oral/dermal/inhalation) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered tert-butyl groups) be resolved?

- Refinement Strategies :

- Validation Tools : Check R-factor convergence (<5%) and ADDSYM in PLATON to detect missed symmetry.

Case Study : A 2024 study resolved tert-butyl disorder by freezing crystals to 100 K, reducing thermal motion artifacts .

Q. How do steric effects of the tert-butyl group influence reactivity in cross-coupling reactions?

- Steric Hindrance : The bulky tert-butyl group slows nucleophilic substitution but stabilizes intermediates via carbamate protection.

- Optimization Strategies :

- Increase reaction temperature (80–100°C) to overcome kinetic barriers.

- Use bulky ligands (e.g., XPhos) to enhance coupling efficiency .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- LogP Calculation : Use Molinspiration or SwissADME (predicted LogP = 2.1).

- Solubility : COSMO-RS predicts poor aqueous solubility (0.12 mg/mL), necessitating formulation with co-solvents (e.g., PEG 400) .

- Metabolic Sites : CYP3A4-mediated oxidation of the piperidine ring (AutoDock Vina docking score: -8.2 kcal/mol).

Q. How to address low yields in pyrimidine coupling steps?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.